N-(2-fluorobenzyl)-2,5-dimethyl-3-furamide
Overview
Description
N-(2-fluorobenzyl)-2,5-dimethyl-3-furamide is a chemical compound with the molecular formula C10H12FN and a molecular weight of 165.21 g/mol . It falls within the category of organic compounds and exhibits interesting properties that warrant further investigation.
Molecular Structure Analysis
The molecular structure of N-(2-fluorobenzyl)-2,5-dimethyl-3-furamide consists of a furan ring (3-furamide) attached to a 2,5-dimethyl group and a 2-fluorobenzyl moiety. The fluorine atom is directly bonded to the benzene ring, and the overall structure exhibits steric and electronic effects that influence its properties .
Physical And Chemical Properties Analysis
Scientific Research Applications
Psychoactive Substance
“N-(2-fluorobenzyl)-2,5-dimethyl-3-furamide” is related to a new psychoactive substance classified as a phenethylamine . It is a potent agonist of the 5-hydroxytryptamine receptor . This suggests that it could potentially be used in research related to the nervous system and mental health.
Metabolism and Elimination Studies
This compound could be used in studies related to metabolism and elimination properties . For instance, it has been used in research to investigate its metabolic characteristics in human hepatocytes .
Drug Abuse Screening
Given its classification as a new psychoactive substance, this compound could be used in the development of drug abuse screening methods . It’s important to understand its metabolic characteristics to develop effective screening methods .
Neurotoxicity Studies
Research has suggested that related compounds have neurotoxic potential . Therefore, “N-(2-fluorobenzyl)-2,5-dimethyl-3-furamide” could potentially be used in studies investigating neurotoxicity .
Addiction Studies
Related compounds have been shown to have addictive potential . This suggests that “N-(2-fluorobenzyl)-2,5-dimethyl-3-furamide” could be used in addiction studies .
Pharmacological Effects
This compound could be used in research to understand its pharmacological effects . As a new psychoactive substance, it’s important to understand its effects to ensure safe use .
Safety and Hazards
As with any chemical compound, safety precautions are crucial. Researchers handling N-(2-fluorobenzyl)-2,5-dimethyl-3-furamide should adhere to standard laboratory practices, including proper protective equipment, ventilation, and waste disposal. Consult the Material Safety Data Sheet (MSDS) for specific safety information .
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2,5-dimethylfuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-9-7-12(10(2)18-9)14(17)16-8-11-5-3-4-6-13(11)15/h3-7H,8H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMTUUASUATUGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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